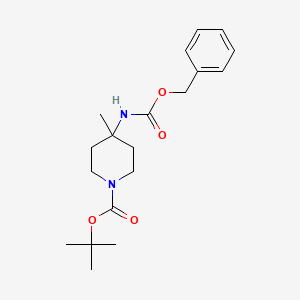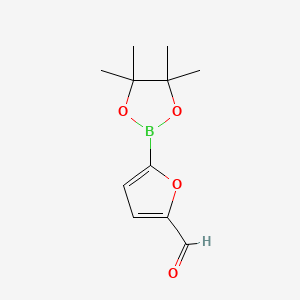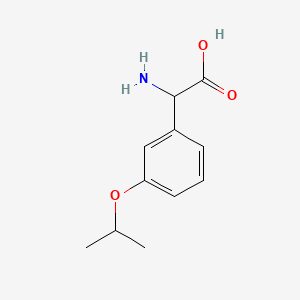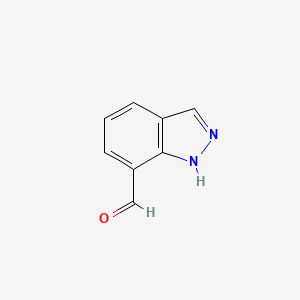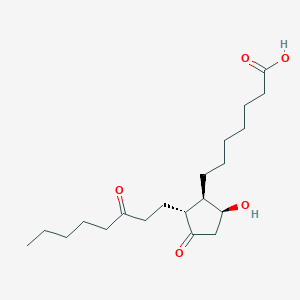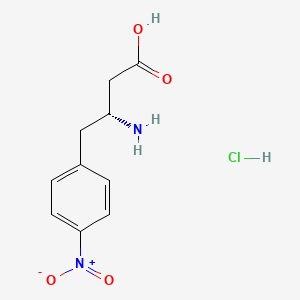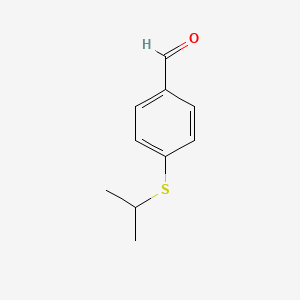
4-(Isopropylsulfanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants in water. The study by Qutob et al. (2022) examines the degradation of acetaminophen, detailing the pathways, by-products, and biotoxicity of the process. This area could benefit from the investigation of 4-(Isopropylsulfanyl)benzaldehyde as a potential reactant or catalyst in similar processes, given its unique structural properties.
Polymer Science
The synthesis and application of conducting polymers, like PEDOT:PSS, are crucial in organic electronic devices. Shi et al. (2015) provide an extensive review of methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer widely used in organic electronics Effective Approaches to Improve the Electrical Conductivity of PEDOT:PSS: A Review. The chemical structure of 4-(Isopropylsulfanyl)benzaldehyde could offer interesting modifications to the electronic properties of such polymers, suggesting a potential area for research.
Organic Synthesis
The review by Rocha et al. (2020) discusses the Ugi four-component reaction mechanism and its applications in synthesizing functional chromophores. Given the structural versatility and reactivity of 4-(Isopropylsulfanyl)benzaldehyde, it could serve as a valuable building block in such multicomponent reactions, potentially leading to novel chromophores or other functional organic molecules.
Zukünftige Richtungen
Future research efforts could focus on the development of oxidative systems that enable a safe and sustainable conversion of lignin (a similar compound) with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .
Wirkmechanismus
Target of Action
It’s structurally similar compound, benzaldehyde, has been found to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
Benzaldehyde, a structurally related compound, is known to participate in electrophilic aromatic substitution reactions . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might also be involved in similar biochemical pathways, affecting downstream effects.
Result of Action
Benzaldehyde, a structurally related compound, is known to bind chemically to cellular macromolecules, leading to changes in the cellular environment . This suggests that 4-(Isopropylsulfanyl)benzaldehyde might have similar effects.
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXRBLFWCFUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720390 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylsulfanyl)benzaldehyde | |
CAS RN |
84264-99-3 |
Source


|
| Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

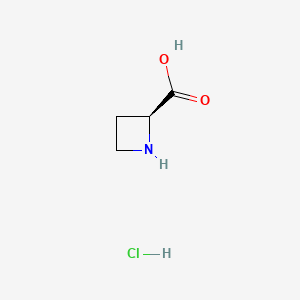
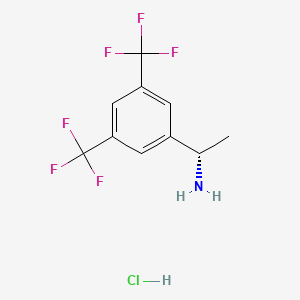
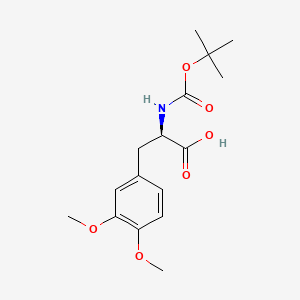
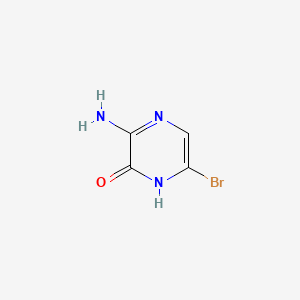
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
